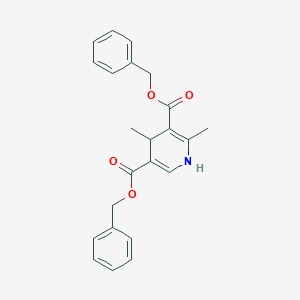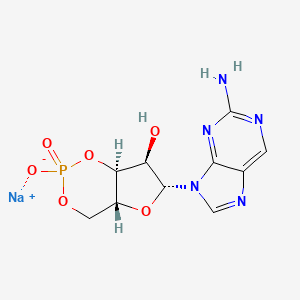
9,12-Octadecadienoic acid (9Z,12Z)-, 1-(chloromethyl)-1,2-ethanediyl ester (9CI); 9,12-Octadecadienoic acid (Z,Z)-, 1-(chloromethyl)-1,2-ethanediyl ester; 3-Chloro-1,2-propanediol dilinoleate; Rac-1,2-bis(linoleoyl)-3-chloropropane-1,2-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
rac-1,2-Dilinoleoyl-3-chloropropanediol: is a synthetic compound with the molecular formula C39H67ClO4 and a molecular weight of 635.40 g/mol . It is categorized under fatty acyls and is often used as a reference material in biochemical research . The compound is characterized by the presence of two linoleoyl groups and a chloropropanediol backbone, making it a unique molecule in lipid chemistry.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of rac-1,2-Dilinoleoyl-3-chloropropanediol typically involves the esterification of linoleic acid with 3-chloro-1,2-propanediol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include linoleic acid, 3-chloro-1,2-propanediol, and a suitable catalyst such as sulfuric acid or p-toluenesulfonic acid .
Industrial Production Methods: Industrial production of rac-1,2-Dilinoleoyl-3-chloropropanediol follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, and the reaction is carried out in large reactors to produce the compound in bulk quantities. The product is then purified using techniques such as distillation or chromatography to achieve the desired purity .
化学反应分析
Types of Reactions: rac-1,2-Dilinoleoyl-3-chloropropanediol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or hydroperoxides.
Reduction: Reduction reactions can convert the chloropropanediol moiety to a diol.
Substitution: The chlorine atom in the chloropropanediol backbone can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or ammonia.
Major Products:
Oxidation: Epoxides, hydroperoxides.
Reduction: Diols.
Substitution: Hydroxy or amino derivatives.
科学研究应用
rac-1,2-Dilinoleoyl-3-chloropropanediol has a wide range of applications in scientific research:
Chemistry: Used as a reference material in lipid chemistry and for studying esterification reactions.
Biology: Investigated for its role in cellular lipid metabolism and signaling pathways.
Medicine: Explored for its potential therapeutic effects and as a model compound in drug development.
作用机制
The mechanism of action of rac-1,2-Dilinoleoyl-3-chloropropanediol involves its interaction with cellular lipid membranes and enzymes involved in lipid metabolism. The compound can be incorporated into lipid bilayers, affecting membrane fluidity and function. It also serves as a substrate for enzymes such as lipases and esterases, which catalyze its hydrolysis and further metabolism .
相似化合物的比较
1,2-Dilinolenoyl-3-chloropropanediol: Similar structure but contains linolenic acid instead of linoleic acid.
1,2-Dioleoyl-3-chloropropanediol: Contains oleic acid instead of linoleic acid.
Uniqueness: rac-1,2-Dilinoleoyl-3-chloropropanediol is unique due to its specific combination of linoleoyl groups and a chloropropanediol backbone. This structure imparts distinct chemical and physical properties, making it valuable for specific research applications .
属性
分子式 |
C39H67ClO4 |
|---|---|
分子量 |
635.4 g/mol |
IUPAC 名称 |
[3-chloro-2-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropyl] (9Z,12Z)-octadeca-9,12-dienoate |
InChI |
InChI=1S/C39H67ClO4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(41)43-36-37(35-40)44-39(42)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h11-14,17-20,37H,3-10,15-16,21-36H2,1-2H3/b13-11-,14-12-,19-17-,20-18- |
InChI 键 |
DRJDHVCKVJFJLH-MAZCIEHSSA-N |
手性 SMILES |
CCCCC/C=C\C/C=C\CCCCCCCC(=O)OCC(CCl)OC(=O)CCCCCCC/C=C\C/C=C\CCCCC |
规范 SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)OCC(CCl)OC(=O)CCCCCCCC=CCC=CCCCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


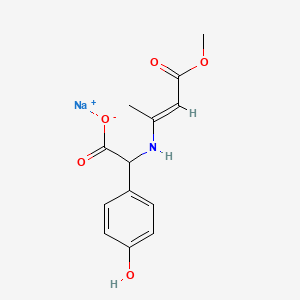
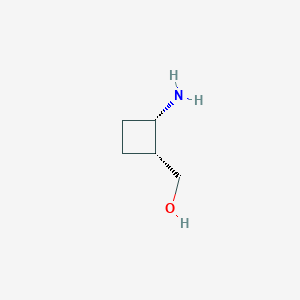
![(3R)-6,7-dimethoxy-3-[(5R)-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-g]isoquinolin-5-yl]-3H-2-benzofuran-1-one](/img/structure/B13833770.png)
![4-Oxo-4-[[3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]amino]butanoic acid](/img/structure/B13833772.png)

![(6R)-6-[(1R,4E,7aR)-7a-methyl-4-[(2Z)-2-[(3S,5R)-3,4,4,5-tetradeuterio-3,5-dideuteriooxy-2-methylidenecyclohexylidene]ethylidene]-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-methylheptan-2-ol](/img/structure/B13833774.png)
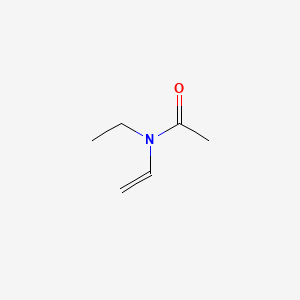
![3-(3-Fluorophenyl)-N,N-dimethylbicyclo[2.2.1]heptan-2-amine hydrochloride](/img/structure/B13833791.png)
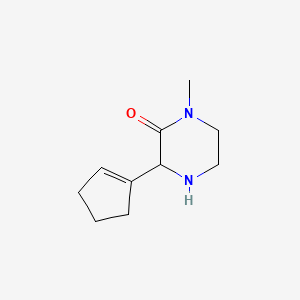
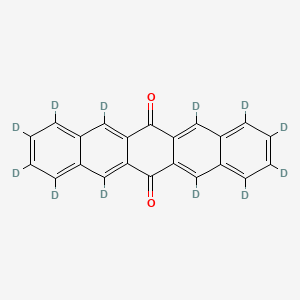

![7-Methylidene-2-propan-2-ylbicyclo[2.2.1]heptane](/img/structure/B13833814.png)
